Ylangenyl acetate

描述

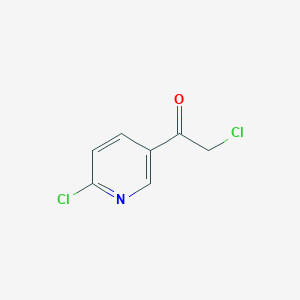

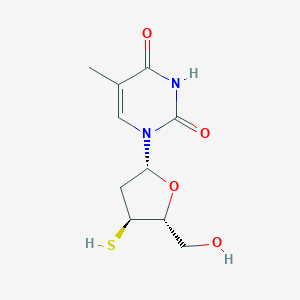

Ylangenyl acetate is a compound with the molecular formula C17H26O2 . It is an oil-like substance that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is typically stored in a cool place, protected from air and light .

Molecular Structure Analysis

Ylangenyl acetate has a molecular weight of 262.4 g/mol . Its structure has been confirmed using 1H-NMR . The compound is an oil-like substance .Physical And Chemical Properties Analysis

Ylangenyl acetate is an oil-like substance . It has a molecular weight of 262.4 g/mol and a molecular formula of C17H26O2 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Relevant Papers One relevant paper discusses the antibacterial efficacy of Ylang Ylang (Cananga odorata) plant extract on Staphylococcus Aureus . Another paper discusses the cytotoxic activity of a nortriterpenoid isolated from Schisandra chinensis fruit, which includes Ylangenyl acetate . These papers provide valuable insights into the potential uses and benefits of Ylangenyl acetate and related compounds.

科学研究应用

伊兰伊兰油的分析

一项研究分析了伊兰伊兰油,并发现其含有各种成分,如醋酸花脂醇,但指出倍半萜烯是人为产物。这项研究证实了早期关于伊兰伊兰油中某些化合物蒸馏速率的发现(Naves & Ardizio, 1964)。

对急性炎症反应的影响

已经研究了伊兰伊兰(Cananga odorata)精油对急性炎症的影响。发现该油的主要成分,包括醋酸苄,能够减少中性粒细胞趋化和吞噬活性,降低体外白细胞的招募和一氧化氮的产生,表现出抗炎特性(de Freitas Junior et al., 2022)。

化学成分和气溶胶分析

一项使用漫反射红外傅里叶变换光谱(DRIFTS)和气相色谱法比较伊兰精油气溶胶香味的研究,包括化合物如丁香酸乙酯。该研究提供了有关气溶胶中这些香味的分布和浓度的见解(Kuo et al., 2009)。

植物化学和生物活性

对从中提取伊兰伊兰油的伊兰伊兰(Cananga odorata)进行的研究显示了一系列生物活性。精油中含有醋酸花脂醇等化合物,并表现出抗微生物、抗炎症和其他生物活性,表明在农业和医学中可能有应用(Tan et al., 2015)。

调味和抗菌活性

伊兰伊兰油,含有醋酸花脂醇等化合物,用于调味食品,并显示出抗菌和抗氧化活性。通过研究已确认其作为调味剂的安全性(Mallavarapu et al., 2016)。

抗焦虑效应和神经递质变化

一项关于伊兰伊兰油的抗焦虑效应的研究,其中含有醋酸苄,显示出它可以显著影响小鼠的焦虑行为。该油影响了多巴胺和5-羟色胺等神经递质,表明在焦虑和压力缓解方面可能有应用(Zhang et al., 2016)。

属性

IUPAC Name |

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVJFXOTPVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ylangenyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)